![molecular formula C16H18N4O3 B1405326 Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1449117-46-7](/img/structure/B1405326.png)
Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate, also known as Ethyl 1-PPPC, is an organic compound belonging to the class of pyrazole carboxylates. It is a derivative of pyrazole, a five-membered heterocyclic ring compound, and has a molecular formula of C11H16N2O3. Ethyl 1-PPPC is a white crystalline solid that is soluble in water, alcohols, and most organic solvents.
Scientific Research Applications
Heterocyclic Chemistry and Complex Compounds
Research has extensively explored the chemistry and properties of related heterocyclic compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which share structural similarities with the target compound. These studies have highlighted the preparation, properties, and potential of these compounds in forming complex compounds with various metals, exhibiting significant spectroscopic, structural, magnetic, and biological activities. This area of research suggests potential interest in exploring unknown analogues, including Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate, for their unique properties and applications in materials science and biomedicine (Boča, Jameson, & Linert, 2011).
Synthetic and Biological Applications
Another research focus is the synthesis and biological applications of pyrazole carboxylic acid derivatives, which are significant due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral effects, among others. Given the structural resemblance, Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate could potentially be explored for similar biological applications, leveraging its unique chemical structure to develop new therapeutic agents or biological tools (Cetin, 2020).
Catalytic and Synthetic Flexibility
Research into the synthesis of heterocyclic compounds utilizing hybrid catalysts, including organocatalysts and nanocatalysts, has shown significant advancements in the development of complex molecules with medicinal and pharmaceutical applications. The pyranopyrimidine core, to which Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate could be structurally related, is highlighted for its bioavailability and broad synthetic applications. This suggests potential exploration of Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate in the development of new medicinal compounds using innovative synthetic methodologies (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body .
Biochemical Pathways
For example, indole derivatives have been reported to have antitubercular activity against Mycobacterium tuberculosis .
Pharmacokinetics
Compounds with similar structures, such as apixaban, have been found to be orally bioavailable and are known to inhibit blood coagulation factor xa .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .
properties
IUPAC Name |
ethyl 1-[4-(2-oxopiperidin-1-yl)pyridin-2-yl]pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-23-16(22)12-10-18-20(11-12)14-9-13(6-7-17-14)19-8-4-3-5-15(19)21/h6-7,9-11H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRIHSPOPONJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N3CCCCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128495 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[4-(2-oxo-1-piperidinyl)-2-pyridinyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate | |
CAS RN |
1449117-46-7 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[4-(2-oxo-1-piperidinyl)-2-pyridinyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[4-(2-oxo-1-piperidinyl)-2-pyridinyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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